molecular formula C26H22N4O4S2 B2418312 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 843620-81-5

3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2418312
CAS No.: 843620-81-5
M. Wt: 518.61
InChI Key: QDQXQJFPZCBLID-UHFFFAOYSA-N
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Description

3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule based on a thieno[2,3-b]pyridine core scaffold, a structure class recognized in medicinal chemistry and drug discovery research. This compound features a 3-amino group and multiple aryl substitutions, including 3,4-dimethoxyphenyl and 4-methoxyphenyl rings, which are common pharmacophores known to influence molecular recognition and binding affinity. The presence of a 1,3-thiazole carboxamide group is a significant structural feature, as this heterocycle is frequently employed in the design of kinase inhibitors and other biologically active compounds (as seen in related structures from public chemical databases). The primary research applications for this compound are anticipated to be in early-stage drug discovery and chemical biology. It is well-suited for use as a key intermediate in scaffold-oriented synthesis or as a candidate for high-throughput screening campaigns to identify new therapeutic leads. Its structural complexity suggests potential for targeting various enzyme classes, though its specific mechanism of action would require empirical validation. Researchers value this class of compounds for exploring structure-activity relationships (SAR) and developing potent, selective inhibitors for protein kinases and other ATP-binding proteins. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S2/c1-32-16-7-4-14(5-8-16)18-13-17(15-6-9-19(33-2)20(12-15)34-3)21-22(27)23(36-25(21)29-18)24(31)30-26-28-10-11-35-26/h4-13H,27H2,1-3H3,(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQXQJFPZCBLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=NC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, dimethoxyphenyl, methoxyphenyl, and thiazolyl groups. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance and durability.

Mechanism of Action

The mechanism of action of 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
  • 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide
  • 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)benzothiophene-2-carboxamide

Uniqueness

The uniqueness of 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency, making it a valuable candidate for further research and development.

Biological Activity

The compound 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer and anti-inflammatory effects, supported by diverse studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C29H25N3O2SC_{29}H_{25}N_3O_2S with a molar mass of approximately 479.59 g/mol. The structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC29H25N3O2S
Molar Mass479.59 g/mol
CAS Number332018-44-7

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following findings summarize its efficacy:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
    • A549: IC50 = 14.31 µM
    • MCF-7: IC50 = 8.55 µM
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of the SHP1 signaling pathway, leading to the inhibition of STAT3 activity, which is crucial for tumor growth and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound also demonstrated anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : It was shown to reduce the expression levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells, indicating its potential in managing inflammatory conditions .
  • Cellular Assays : Western blotting and RT-PCR analyses confirmed that treatment with the compound led to a significant downregulation of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Lung Cancer Cells : A study conducted by Li et al. evaluated the cytotoxicity of the compound on A549 cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .
  • Inflammation Model : In an experimental model using LPS-stimulated RAW264.7 cells, treatment with this compound resulted in a marked decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing thieno[2,3-b]pyridine derivatives like this compound?

  • Methodology : Use tandem reactions (Knoevenagel-Michael-intramolecular cyclization) to build the thieno[2,3-b]pyridine core. Introduce substituents via regioselective alkylation or arylation at the S-atom or amino group. For example, coupling 3-aminothiophene precursors with dimethoxy- and methoxyphenyl groups under Pd-catalyzed conditions can achieve the desired substitution pattern .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate stability, as over-alkylation may lead to byproducts.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Assign aromatic protons using 1H^1H- and 13C^{13}C-NMR with DEPT-135 to resolve overlapping signals from dimethoxy and methoxyphenyl groups.
  • XRD : Perform single-crystal X-ray diffraction to confirm the thieno[2,3-b]pyridine core and substituent orientations. Crystallize the compound in DMSO/EtOH mixtures to enhance lattice stability .
    • Data Interpretation : Compare experimental XRD bond angles/torsion angles with DFT-optimized models to validate stereoelectronic effects.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen against kinase or protease targets (e.g., EGFR, CDK2) using fluorescence polarization or FRET-based assays. Include positive controls (e.g., staurosporine) and assess IC50_{50} values at 1–100 µM concentrations. Use HEK293 or HeLa cell lines for cytotoxicity profiling .
  • Experimental Design : Pre-treat cells with 0.1% DMSO (vehicle control) and normalize activity to baseline apoptosis rates.

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the thiazole-2-yl group be addressed?

  • Methodology : Employ protecting-group strategies (e.g., Boc for the amino group) to direct functionalization at the thiazole N-position. Use Pd-mediated C–H activation with directing groups (e.g., pyridine) to achieve selective cross-coupling .
  • Troubleshooting : If competing substitution occurs, screen solvents (DMF vs. THF) and ligands (XPhos vs. SPhos) to modulate steric/electronic effects.

Q. How to resolve contradictions between computational binding predictions and experimental IC50_{50} values?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with flexible residue sampling to account for protein conformational changes.
  • MD Simulations : Run 100-ns simulations to assess ligand-induced stabilization of the target (e.g., kinase ATP-binding pocket).
  • Experimental Validation : Perform SPR or ITC to measure binding kinetics (KD_D, kon_{on}/koff_{off}) and correlate with in silico data .
    • Case Study : If simulations predict strong binding but IC50_{50} is weak, check for off-target effects using proteome-wide profiling.

Q. What strategies improve metabolic stability of the methoxyphenyl groups in vivo?

  • Methodology :

  • Isotope Labeling : Synthesize 13C^{13}C-methoxy analogs to track demethylation via LC-MS metabolomics.
  • Structural Optimization : Replace methoxy groups with CF3_3 or cyclopropoxy moieties to block CYP450-mediated oxidation .
    • Validation : Compare plasma half-life (t1/2_{1/2}) in rodent models before/after modifications.

Q. How to design structure-activity relationship (SAR) studies for thieno[2,3-b]pyridine derivatives?

  • Methodology :

  • Core Modifications : Synthesize analogs with pyrimidine or pyridine cores instead of thieno[2,3-b]pyridine.
  • Substituent Variation : Systematically replace dimethoxy/methoxyphenyl groups with halogenated or heteroaromatic rings.
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction times from hours to minutes .
  • Crystallization : For XRD-quality crystals, use slow evaporation with mixed solvents (e.g., CH3_3CN/CHCl3_3) and seed crystals from analogous structures .
  • Data Reproducibility : Archive raw NMR/XRD files in community databases (e.g., Cambridge Structural Database) with detailed metadata .

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